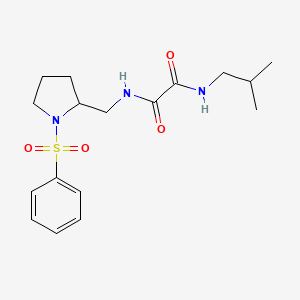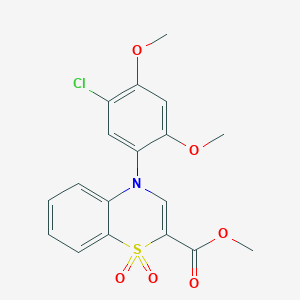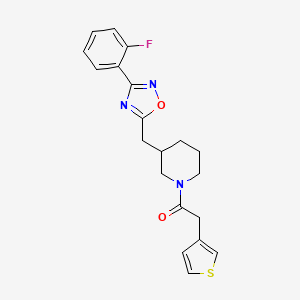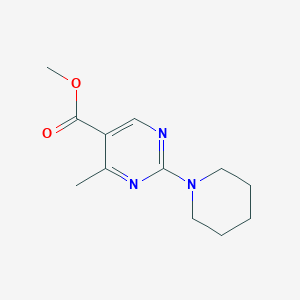![molecular formula C6H4ClFN4 B2422141 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1208336-28-0](/img/structure/B2422141.png)
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization with 2-amino-4-chloro-5-fluoropyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promising anticancer activity by inhibiting the ERK signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Biology: The compound is used in biological studies to understand its interaction with cellular targets and its effects on cell proliferation and apoptosis.
Mechanism of Action
The anticancer activity of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound targets specific proteins involved in cell proliferation and survival, making it a valuable candidate for cancer therapy.
Comparison with Similar Compounds
7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring structure but similar applications in medicinal chemistry as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer activity.
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a unique and potent compound for therapeutic applications.
Properties
IUPAC Name |
7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMXFQCPRQOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)


![(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2422067.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2422077.png)
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)
![4-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol](/img/structure/B2422081.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2422082.png)
